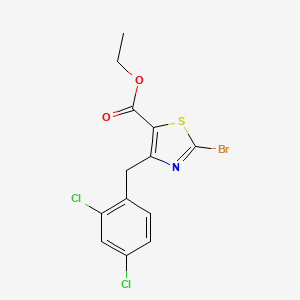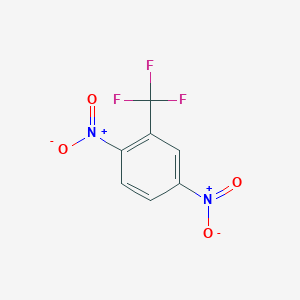
8-Hydroxysyringaresinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxysyringaresinol is a lignan, a type of natural compound found in various plants Lignans are known for their diverse biological activities and potential health benefits
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxysyringaresinol typically involves the coupling of phenylpropanoid units. One common method is the oxidative coupling of syringaresinol derivatives. This process often requires specific catalysts and controlled reaction conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of plant cell cultures or genetically modified organisms to produce the compound in large quantities. These methods are advantageous as they can be more sustainable and cost-effective compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Hydroxysyringaresinol can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups into the aromatic rings of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve the desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
8-Hydroxysyringaresinol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex lignan derivatives and studying their chemical properties.
Biology: The compound’s antioxidant properties make it a subject of interest in studies related to cellular protection and aging.
Medicine: Research has shown potential anti-cancer, anti-inflammatory, and antimicrobial activities, making it a candidate for drug development.
Industry: Its antioxidant properties are also explored for use in food preservation and cosmetic formulations.
Mécanisme D'action
The mechanism of action of 8-Hydroxysyringaresinol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can neutralize free radicals, reducing oxidative stress and protecting cells from damage.
Enzyme Inhibition: It can inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
Antimicrobial Action: The compound can disrupt microbial cell membranes, leading to the inhibition of microbial growth.
Comparaison Avec Des Composés Similaires
Syringaresinol: A closely related lignan with similar antioxidant properties.
Pinoresinol: Another lignan with notable biological activities, including anti-cancer and anti-inflammatory effects.
Matairesinol: Known for its potential health benefits, including anti-cancer properties.
Uniqueness of 8-Hydroxysyringaresinol: this compound stands out due to its specific hydroxylation pattern, which can enhance its reactivity and biological activity compared to other lignans. This unique structure allows for diverse applications and makes it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C22H26O9 |
|---|---|
Poids moléculaire |
434.4 g/mol |
Nom IUPAC |
(3R,3aS,6S,6aR)-3,6-bis(4-hydroxy-3,5-dimethoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol |
InChI |
InChI=1S/C22H26O9/c1-26-14-5-11(6-15(27-2)18(14)23)20-13-9-30-21(22(13,25)10-31-20)12-7-16(28-3)19(24)17(8-12)29-4/h5-8,13,20-21,23-25H,9-10H2,1-4H3/t13-,20-,21-,22-/m1/s1 |
Clé InChI |
NUUIAGCSVIKGMC-FHIZRCNDSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]3CO[C@@H]([C@]3(CO2)O)C4=CC(=C(C(=C4)OC)O)OC |
SMILES canonique |
COC1=CC(=CC(=C1O)OC)C2C3COC(C3(CO2)O)C4=CC(=C(C(=C4)OC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


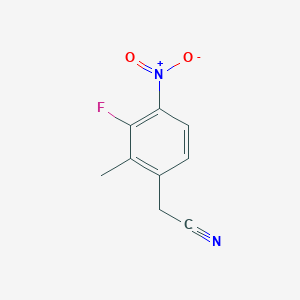

![11B-Benzyl-9-hydroxy-4,4A,5,6,7,11B-hexahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one](/img/structure/B13088315.png)
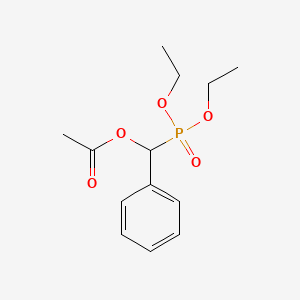

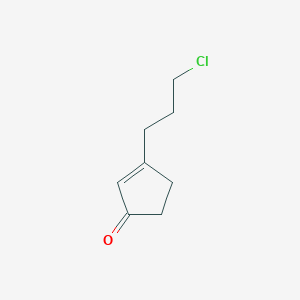
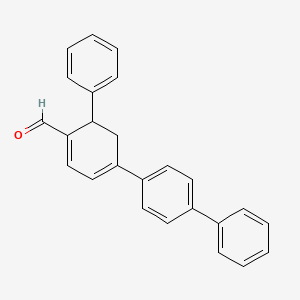
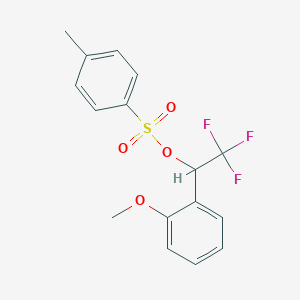


![4-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole](/img/structure/B13088375.png)
